molecular formula C24H18Br2Cl2N2O6 B11562764 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate

4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate

Cat. No.: B11562764
M. Wt: 661.1 g/mol
InChI Key: FZVGUOTXMBXWFD-VPUKRXIYSA-N
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Description

4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the halogenated phenoxy intermediates. One common method involves the reaction of 2,4-dibromo-6-methoxyphenol with an appropriate acylating agent to form the corresponding acetamido derivative. This intermediate is then reacted with an imino compound to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, can ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogenated phenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield amine derivatives.

Scientific Research Applications

4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets. The halogenated phenoxy groups can interact with enzymes and receptors, leading to changes in their activity. The compound may also affect various signaling pathways, resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-methoxyphenol: A precursor in the synthesis of the target compound.

    2,4-Dichlorophenoxyacetic acid: A structurally similar compound with herbicidal properties.

    2,4-Dibromoanisole: Another halogenated phenoxy compound with similar reactivity.

Uniqueness

4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE is unique due to its combination of halogenated phenoxy groups and the presence of both acetamido and imino functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H18Br2Cl2N2O6

Molecular Weight

661.1 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C24H18Br2Cl2N2O6/c1-33-21-9-15(25)8-18(26)24(21)35-12-22(31)30-29-11-14-2-5-17(6-3-14)36-23(32)13-34-20-7-4-16(27)10-19(20)28/h2-11H,12-13H2,1H3,(H,30,31)/b29-11+

InChI Key

FZVGUOTXMBXWFD-VPUKRXIYSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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